Cycloheptylmethanamine Hydrochloride

Description

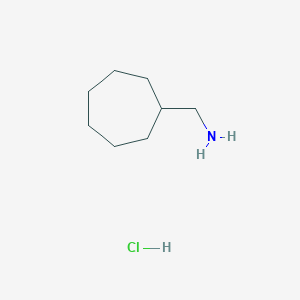

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cycloheptylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cycloheptylmethanamine Hydrochloride: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptylmethanamine hydrochloride is a primary amine hydrochloride salt featuring a cycloheptyl moiety. As with many amine hydrochlorides, it holds potential as a building block in medicinal chemistry and drug development due to the versatile reactivity of the amino group and the lipophilic nature of the cycloheptyl ring. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive experimentally derived data in publicly accessible literature, this guide combines predicted values from computational models with established analytical methodologies for their determination. This approach offers researchers a robust framework for anticipating the compound's behavior and for designing rigorous experimental validation protocols.

Molecular and Physicochemical Profile

A foundational aspect of understanding any chemical entity is its fundamental molecular and physical data. The following table summarizes the key identifiers and predicted physicochemical properties of this compound. It is crucial to note that the quantitative properties are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC |

| Synonyms | (Cycloheptylmethyl)amine hydrochloride | - |

| CAS Number | 30114-41-9 | - |

| Molecular Formula | C₈H₁₈ClN | - |

| Molecular Weight | 163.69 g/mol | Calculated |

| Predicted Melting Point | 225-235 °C | Prediction |

| Predicted Boiling Point | Not available (decomposes) | Prediction |

| Predicted Water Solubility | Soluble | Prediction |

| Predicted LogP | 2.3 | Prediction |

Note: Predicted values are generated from computational algorithms and are intended for estimation purposes. Experimental verification is strongly recommended.

Structural Representation

The molecular structure of this compound is fundamental to its physical and chemical properties. The following diagram illustrates the connectivity of the atoms.

Caption: 2D representation of this compound.

Experimental Determination of Physical Properties

To ensure scientific integrity and for use in regulated environments, the predicted physical properties must be validated through experimental determination. The following section outlines standard protocols for key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The onset of the endothermic peak is taken as the melting point. The peak area can be used to calculate the enthalpy of fusion.

Caption: Workflow for melting point determination using DSC.

Aqueous Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, impacting bioavailability and formulation. As an amine hydrochloride, the compound is expected to be water-soluble. A simple, yet effective, method for initial assessment is the shake-flask method.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Allow the solution to stand until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

-

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features: The ¹H NMR spectrum of this compound in a solvent like D₂O is expected to show characteristic signals for the cycloheptyl and aminomethyl protons.

-

Cycloheptyl Protons: A series of broad, overlapping multiplets are expected in the region of 1.2-1.8 ppm . The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of the methylene protons.

-

Methine Proton (CH-CH₂N): A multiplet is expected around 1.9-2.2 ppm .

-

Aminomethyl Protons (CH₂-N): A doublet is anticipated around 2.8-3.1 ppm , deshielded due to the adjacent positively charged nitrogen atom.

-

Amine Protons (N⁺H₃): In a non-deuterated solvent like DMSO-d₆, a broad singlet would be expected around 8.0-9.0 ppm . In D₂O, this signal will exchange with the solvent and will not be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features: The FTIR spectrum provides information about the vibrational modes of the functional groups. For this compound, the following characteristic absorption bands are expected.[1][2]

-

N⁺-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ , characteristic of the ammonium salt.[1][2]

-

C-H Stretching: Sharp peaks for the aliphatic C-H stretching of the cycloheptyl and methylene groups will appear between 3000-2850 cm⁻¹ .[2]

-

N-H Bending: An absorption band around 1600-1500 cm⁻¹ is characteristic of the asymmetric and symmetric bending of the -NH₃⁺ group.[1]

-

C-N Stretching: A weaker absorption may be observed in the 1250-1020 cm⁻¹ region.[2]

Synthesis Outline

A common synthetic route to cycloalkylmethanamine hydrochlorides involves the reduction of the corresponding nitrile followed by salt formation.[3]

Caption: A plausible synthetic pathway for this compound.

Conclusion

References

- ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.

- PSEforSPEED. (n.d.). Chemical Properties on Demand.

- Molecular Knowledge Systems, Inc. (2024). Physical Property Estimation: Online Demonstration.

- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?

- Chemistry LibreTexts. (2024, March 19). 24.10: Spectroscopy of Amines.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

Sources

An In-depth Technical Guide to Cycloheptylmethanamine Hydrochloride: Synthesis, Characterization, and Applications

A Note to the Researcher: Direct, in-depth literature on Cycloheptylmethanamine Hydrochloride is not extensively available. This guide has been constructed by a Senior Application Scientist to provide a robust framework based on established principles of organic chemistry and data from analogous cycloalkylmethanamine compounds. The protocols and data presented herein are predictive and intended to serve as a scientifically sound starting point for research and development.

Introduction

This compound is a primary amine salt featuring a cycloheptyl moiety attached to a methylamine group. As a member of the cycloalkylamine class of compounds, it holds potential as a valuable building block in medicinal chemistry and materials science. The incorporation of a seven-membered carbocyclic ring can impart unique conformational properties and lipophilicity to parent molecules, potentially influencing their biological activity and physicochemical characteristics. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization methodologies, predicted physicochemical properties, and potential applications for this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Cycloheptylmethanamine and its hydrochloride salt. These values are estimated based on the properties of similar aliphatic and cycloaliphatic amines and their salts.[1][2][3][4][5][6]

| Property | Cycloheptylmethanamine (Free Base) | This compound (Salt) |

| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN |

| Molecular Weight | 127.23 g/mol | 163.69 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid[7] |

| Boiling Point | ~180-190 °C (estimated) | Decomposes upon heating |

| Melting Point | Not Applicable | >200 °C (estimated, with decomposition)[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane)[2] | Soluble in water and polar protic solvents (e.g., ethanol); sparingly soluble in nonpolar organic solvents[3][8] |

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the formation of the free amine followed by its conversion to the hydrochloride salt. A common and effective method for the synthesis of the primary amine is the reduction of a suitable precursor, such as cycloheptanecarbonitrile or cycloheptanecarboxamide.

Part 1: Synthesis of Cycloheptylmethanamine (Free Base)

Method A: Reduction of Cycloheptanecarbonitrile

This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve cycloheptanecarbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cycloheptylmethanamine. The product can be further purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture; an inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with water.

-

Controlled Addition at 0 °C: The reaction of LiAlH₄ with the nitrile is exothermic. Slow, controlled addition at low temperature prevents the reaction from becoming too vigorous.

-

Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.

Method B: Reduction of Cycloheptanecarboxamide

An alternative route is the reduction of cycloheptanecarboxamide, which can also be achieved using LiAlH₄.

Experimental Protocol:

The protocol is very similar to the reduction of the nitrile. Substitute cycloheptanecarbonitrile with cycloheptanecarboxamide (1.0 eq.) and follow the same steps for reaction, quenching, isolation, and purification.

Part 2: Formation of this compound

The purified Cycloheptylmethanamine (free base) is converted to its hydrochloride salt to improve its stability and water solubility.[9][10][11][12]

Experimental Protocol:

-

Dissolution: Dissolve the purified Cycloheptylmethanamine (1.0 eq.) in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or excess HCl. Dry the product under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous HCl and solvents prevents the incorporation of water into the crystal lattice of the salt.

-

Cooling: The acid-base reaction is exothermic. Cooling the solution helps to control the reaction and often improves the crystallinity of the product.

-

Washing with Cold Solvent: This step removes impurities without significantly dissolving the desired salt product.

Caption: Plausible synthetic routes to this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl ring protons, the methylene protons adjacent to the nitrogen, and the ammonium protons.[13][14][15] The cycloheptyl protons will likely appear as a series of complex multiplets in the range of δ 1.2-1.8 ppm. The methylene protons (CH₂-NH₃⁺) would be deshielded and appear as a multiplet around δ 2.8-3.2 ppm. The ammonium protons (-NH₃⁺) will appear as a broad singlet, typically in the range of δ 7.5-9.0 ppm, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[16][17][18][19][20] The seven carbons of the cycloheptyl ring are expected to resonate in the aliphatic region, roughly between δ 25-45 ppm. The methylene carbon (CH₂-NH₃⁺) will be shifted downfield due to the electron-withdrawing effect of the ammonium group, likely appearing in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.[12]

-

N-H Stretching: A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺). This broadness is a hallmark of hydrogen bonding in the solid state.

-

N-H Bending: Asymmetric and symmetric N-H bending vibrations are expected to appear in the range of 1500-1600 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the cycloheptyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free base.

-

Molecular Ion: The free base, Cycloheptylmethanamine, has an odd molecular weight (127.23), which is consistent with the nitrogen rule for a compound with one nitrogen atom. The molecular ion peak (M⁺) at m/z 127 may be observed.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is alpha-cleavage. For Cycloheptylmethanamine, this would involve the loss of the cycloheptyl radical to form a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak.

Caption: Workflow for the analytical characterization of this compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, the broader class of cycloalkylamines has demonstrated significant utility in medicinal chemistry.[21][22][23][24][25][26][27]

-

Scaffold for Novel Therapeutics: The cycloheptyl group provides a three-dimensional scaffold that can be used to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. Its lipophilic nature can also be modulated to improve pharmacokinetic properties, such as membrane permeability.

-

Neurological and Psychiatric Drug Discovery: Many centrally acting drugs incorporate cycloalkylamine moieties. These structures can interact with various receptors and transporters in the central nervous system.[23][26]

-

Antimicrobial and Anticancer Agents: The incorporation of cycloalkyl groups into bioactive molecules has been shown to enhance their antimicrobial and anticancer activities in some cases.[25][28][29][30]

-

Material Science: Primary amines are versatile functional groups for the synthesis of polymers and functional materials. The cycloheptyl group can introduce unique thermal and mechanical properties to these materials.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, characterization, and potential applications of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals interested in exploring this and related cycloalkylamine compounds. The unique structural features of the cycloheptyl moiety suggest that this compound could be a valuable tool in the design of novel molecules with tailored biological and material properties. Further empirical investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

- Christl, M., & Roberts, J. D. (1972). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols. Journal of the American Chemical Society, 94(13), 4565–4573.

- Wikipedia contributors. (2023). Cycloalkylamine. In Wikipedia, The Free Encyclopedia.

- Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.

- Pazdera, P., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.

- Gardarsdottir, H. (n.d.).

- What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate.

- Method for salt preparation. (2010). Google Patents.

- Physical Properties of Amines. (2022, March 14). GeeksforGeeks.

- Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.

- Cycloalkylamines as monoamine reuptake inhibitors. (n.d.). Google Patents.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Cycloalkylamine stims? (2019, May 29). Reddit.

- Amine salts. Oxford Reference.

- Vaskevych, A. I., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[7][16][21]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. PubMed.

- 1H NMR Chemical Shift Values Table. Chemistry Steps.

- Physical Properties of Amines. BYJU'S.

- C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane. Doc Brown's Advanced Organic Chemistry Revision Notes.

- 13C NMR Chemical Shifts. Oregon State University.

- NMR Chemical Shifts. J. Org. Chem., 62(21), 7512–7515.

- Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate.

- Isolation (Recovery) of amines. UCLA Chemistry and Biochemistry.

- Synthesis of cycloheptanes and higher homologues. Organic Chemistry Portal.

- Wikipedia contributors. (2023). Arylcyclohexylamine. In Wikipedia, The Free Encyclopedia.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

- What are the physical properties of amines? (2022, August 2). Quora.

- 15.12 Physical Properties of Amines. Lumen Learning.

- Boger, D. L., & Garbaccio, R. M. (1999). Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065. Chemical Reviews, 99(9), 2651–2704.

- Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. ResearchGate.

- Proton NMR Table. Michigan State University Chemistry.

- 1H NMR Chemical Shift. Oregon State University.

- Method of synthesis of methylenecyclobutane carbonitrile. (n.d.). Google Patents.

- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1888.

- Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773–17801.

- Synthesis of cycloheptenes and higher homologues. Organic Chemistry Portal.

- Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034.

- Synthesis method for cyclopentane-1,2-dicarboximide. (2013, March 6). Patsnap.

- Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- 29 Cyclobutane Synthesis. Scribd.

Sources

- 1. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 2. embibe.com [embibe.com]

- 3. oxfordreference.com [oxfordreference.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Proton NMR Table [www2.chemistry.msu.edu]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. CYCLOHEPTANE(291-64-5) 13C NMR spectrum [chemicalbook.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. Cycloalkylamine - Wikipedia [en.wikipedia.org]

- 22. longdom.org [longdom.org]

- 23. EP1976513B1 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 24. reddit.com [reddit.com]

- 25. Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Cycloheptylmethanamine Hydrochloride CAS number 177352-26-0

An In-Depth Technical Guide to Cycloheptylmethanamine Hydrochloride (CAS: 177352-26-0)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 177352-26-0), a primary amine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, plausible synthetic routes, analytical characterization, and potential applications. By synthesizing information from supplier data and established chemical principles, this guide serves as a foundational resource for the laboratory-scale synthesis and study of this molecule.

Introduction and Chemical Identity

This compound is the salt form of the primary amine Cycloheptylmethanamine. The presence of a cycloheptyl ring, a seven-membered carbocycle, offers a unique three-dimensional scaffold that is of interest in the design of novel chemical entities. While not a widely studied compound in its own right, its structural class—α-cycloalkylalkyl substituted methanamines—has been identified as a crucial intermediate in the synthesis of potent leukotriene biosynthesis inhibitors, which are valuable in the treatment of asthma and other inflammatory diseases.[1] This positions this compound as a relevant building block for pharmaceutical research and development.

The chemical structure consists of a cycloheptyl group attached to a methylene (-CH₂) group, which is in turn bonded to an amino group (-NH₂). The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely published. The following table summarizes available information, primarily collated from material safety data sheets (MSDS) and chemical supplier databases.[2][3][4] It is important to note that many physical properties are listed as "not available" and would require experimental determination.

| Property | Value | Source |

| CAS Number | 177352-26-0 | [2][3][4] |

| Molecular Formula | C₈H₁₈ClN | [2] |

| Molecular Weight | 163.69 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [2][4] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available | [2] |

| Storage | Store at room temperature under an inert atmosphere. | [4] |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and highly versatile method for C-N bond formation, converting a carbonyl group into an amine via an intermediate imine.[7][8] This one-pot reaction is favored for its efficiency and tolerance of various functional groups.[9][10]

The pathway involves two key steps:

-

Imine Formation: Cycloheptanecarboxaldehyde reacts with ammonia under mildly acidic conditions to form an intermediate imine.

-

In Situ Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce the imine to the primary amine as it is formed.[8][11] NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and is effective under mild conditions.[8][11]

-

Salt Formation: The resulting free amine is then converted to its stable hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.[2]

Caption: Proposed workflow for the synthesis of Cycloheptylmethanamine HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established reductive amination procedures and should be optimized for specific laboratory conditions.[9][11][12]

Step 1: Synthesis of Cycloheptylmethanamine (Free Amine)

-

Reaction Setup: To a solution of cycloheptanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cycloheptylmethanamine. The crude amine may be purified further by distillation under reduced pressure if necessary.

Step 2: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified Cycloheptylmethanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.[13]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound as a solid.[2]

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While experimental spectra are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.[13]

Predicted ¹H NMR (400 MHz, D₂O):

-

δ ~3.00 ppm (d, 2H): The two protons on the methylene carbon adjacent to the nitrogen (-CH₂-NH₃⁺). The signal would be a doublet due to coupling with the adjacent methine proton.

-

δ ~1.40-1.80 ppm (m, 11H): A complex multiplet corresponding to the eleven protons on the cycloheptyl ring (the methine proton and the ten methylene protons).

-

δ ~1.10-1.30 ppm (m, 2H): The remaining two protons on the cycloheptyl ring, likely those furthest from the substituent group.

Predicted ¹³C NMR (100 MHz, D₂O):

-

δ ~45-50 ppm: The methylene carbon adjacent to the nitrogen (-CH₂-NH₃⁺).

-

δ ~35-40 ppm: The methine carbon of the cycloheptyl ring (-CH-).

-

δ ~25-35 ppm: Multiple signals corresponding to the six methylene carbons of the cycloheptyl ring (-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the free amine. Under Electron Ionization (EI), the molecular ion peak (M⁺) for the free base (C₈H₁₇N) would be expected at m/z = 127.22. A prominent fragment would likely be observed at m/z = 98.1, corresponding to the loss of the ethylamine group ([M-CH₂NH₂]⁺).

Biological Activity and Applications

The primary documented utility of this class of compounds is as intermediates in pharmaceutical synthesis.

-

Leukotriene Biosynthesis Inhibitors: A key patent identifies α-cycloalkylalkyl substituted methanamines as essential building blocks for compounds that inhibit leukotriene biosynthesis.[1] These inhibitors are critical for treating inflammatory and allergic conditions like asthma by preventing the production of pro-inflammatory leukotrienes.[1] Cycloheptylmethanamine fits this structural class and can serve as a precursor for novel drug candidates in this therapeutic area.

-

Potential Anti-Allergic Activity: While direct evidence is sparse, one source suggests its use in preparing derivatives with allergy-inhibiting activity. This aligns with its role as a precursor to leukotriene inhibitors. The mechanism of action for such derivatives could involve antagonism of histamine receptors or stabilization of mast cells, preventing the release of histamine and other allergic mediators.[14]

Safety, Handling, and Storage

This compound is intended for research and development purposes only.[2][3] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory.

-

Hazards: The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.

-

Protective Measures: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] Work should be conducted in a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3]

Conclusion

This compound, CAS 177352-26-0, is a valuable chemical building block with clear potential in pharmaceutical research, particularly in the development of anti-inflammatory and anti-allergic agents like leukotriene biosynthesis inhibitors. Although detailed experimental data in the public domain is limited, its synthesis can be reliably approached using standard organic chemistry techniques such as reductive amination. This guide provides a robust framework for its synthesis, characterization, and safe handling, enabling further investigation into its properties and applications by the scientific community.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: QN-7950.

- Unacademy. (n.d.). Methods of Preparation of Amines.

- Google Patents. (n.d.). EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.

- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Chemistry Steps. (n.d.). Preparation of Amines.

- Organic Chemistry Tutor. (n.d.). Reductive Amination.

- Green Chemistry. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- National Center for Biotechnology Information. (n.d.). Anti-Allergic Compounds from the Deep-Sea-Derived Actinomycete Nesterenkonia flava MCCC 1K00610.

- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.

- Wikipedia. (n.d.). Reductive amination.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- MDPI. (n.d.). Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity.

- ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

- National Center for Biotechnology Information. (n.d.). HYPERSENSITIVITY TO PENICILLENIC ACID DERIVATIVES IN HUMAN BEINGS WITH PENICILLIN ALLERGY.

- Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.

- National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- National Center for Biotechnology Information. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.

- MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.

- National Center for Biotechnology Information. (2023). Exploring plant polyphenols as anti-allergic functional products to manage the growing incidence of food allergy.

- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). Clinical pharmacology in the geriatric patient.

- ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8.

- MDPI. (n.d.). Biological Activity and Applications of Natural Compounds.

- ResearchGate. (2012). Drug Metabolism in Older People--A Key Consideration in Achieving Optimal Outcomes With Medicines.

- National Center for Biotechnology Information. (2024). Central Nervous System Medications: Pharmacokinetic and Pharmacodynamic Considerations for Older Adults.

Sources

- 1. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods of Preparation of Amines [unacademy.com]

- 6. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. gctlc.org [gctlc.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Cycloheptylmethanamine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Cycloheptylmethanamine Hydrochloride, a primary amine salt of significant interest to researchers and professionals in the fields of organic synthesis and drug development. While specific data for this compound is not extensively documented in public literature, this paper will establish its core properties through chemical principles and draw upon established knowledge of analogous cycloalkylmethanamine hydrochlorides to present a thorough and reliable resource.

Chemical Identity and Molecular Characteristics

This compound is the hydrochloride salt of Cycloheptylmethanamine. The core structure consists of a cycloheptyl ring attached to a methylamine group. The addition of hydrochloric acid protonates the amine group, forming a water-soluble ammonium salt.

Molecular Structure:

Caption: 2D representation of this compound.

Based on its structure, the chemical and molecular properties can be determined:

| Property | Value |

| Chemical Formula | C₈H₁₈ClN |

| Molecular Weight | 163.69 g/mol |

| IUPAC Name | (Cycloheptyl)methanamine hydrochloride |

| CAS Number | Not assigned |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01).

Physicochemical Properties: An Analog-Based Assessment

Direct experimental data for the physicochemical properties of this compound are scarce. However, by examining trends in the homologous series of cycloalkylmethanamine hydrochlorides, we can reliably estimate its key characteristics.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cyclobutylmethanamine Hydrochloride[1] | 121.61 | ~210-215 |

| Cyclopentylmethanamine Hydrochloride[2][3] | 135.63 | ~235-240 |

| This compound | 163.69 | Estimated: 245-255 |

As the size of the cycloalkane ring increases, the molecular weight and van der Waals forces increase, which generally leads to a higher melting point. Therefore, the melting point of this compound is anticipated to be higher than that of its cyclopentyl analog.

Solubility: Like other simple amine hydrochlorides, this compound is expected to be soluble in water and lower alcohols (methanol, ethanol) due to the ionic nature of the ammonium chloride group. Its solubility in nonpolar organic solvents such as diethyl ether and hexane is predicted to be low.

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several established synthetic routes commonly used for the preparation of primary amines. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Reductive Amination of Cycloheptanecarboxaldehyde

This is a highly efficient and widely used method for amine synthesis. The process involves the reaction of cycloheptanecarboxaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.

Caption: Reductive amination synthesis workflow.

Experimental Protocol (Illustrative):

-

Imine Formation: Dissolve cycloheptanecarboxaldehyde in methanol. Add a solution of ammonia in methanol and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Upon completion of imine formation, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise.

-

Work-up and Isolation: After the reduction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.

-

Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.

Pathway 2: Reduction of Cycloheptanecarbonitrile

Another common method involves the reduction of a nitrile. Cycloheptanecarbonitrile can be reduced to cycloheptylmethanamine using strong reducing agents.

Caption: Nitrile reduction synthesis workflow.

Experimental Protocol (Illustrative):

-

Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). Add a solution of cycloheptanecarbonitrile in the same solvent dropwise at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

-

Salt Formation: The hydrochloride salt is then formed as described in the previous method.

Applications in Research and Development

Cycloalkylmethanamine derivatives are valuable building blocks in medicinal chemistry. The cycloheptyl group can introduce favorable properties to a drug candidate, such as increased lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Roles in Drug Discovery:

-

Scaffold for Novel Compounds: Cycloheptylmethanamine can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activity.

-

Modulation of Pharmacokinetics: The incorporation of the cycloheptyl moiety can be a strategy to optimize the pharmacokinetic properties of a lead compound.

-

Bioisosteric Replacement: In some cases, the cycloheptyl group can act as a bioisostere for other chemical groups, helping to fine-tune the biological activity of a molecule.

While specific applications for this compound are not widely reported, the use of similar cyclic amine derivatives in the development of therapeutic agents is well-documented, for instance, in the synthesis of leukotriene biosynthesis inhibitors and other pharmacologically active compounds.

Safety and Handling

Based on the safety data for analogous compounds like cyclobutylmethanamine hydrochloride and cyclopentylmethanamine hydrochloride, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while not extensively characterized in the literature, represents a valuable chemical entity with predictable properties and clear synthetic pathways. Its significance lies primarily in its potential as a building block for the synthesis of novel compounds in the pharmaceutical and chemical research sectors. This guide provides a foundational understanding of its key characteristics, synthesis, and potential applications, derived from established chemical principles and data from closely related analogs.

References

- PubChem. 1-Cyclobutylmethanamine hydrochloride.

- PubChem. Cyclopentylmethanamine hydrochloride.

- LookChem. Cyclopentylmethanamine hydrochloride. [Link]

Sources

Cycloheptylmethanamine Hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of Cycloheptylmethanamine Hydrochloride

Introduction and Strategic Overview

This compound (CAS No: 5982-53-6) is a primary amine salt featuring a cycloheptyl moiety. As a functionalized cycloalkane, it serves as a valuable building block in medicinal chemistry and organic synthesis, often incorporated into larger molecules to modulate properties such as lipophilicity and conformational flexibility. This guide provides a detailed examination of a robust and widely applicable method for its synthesis: the direct reductive amination of cycloheptanecarboxaldehyde.

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[1][2] The strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, typically ammonia or a primary/secondary amine, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine.[2][3] This one-pot approach is highly favored in both academic and industrial settings for its favorable atom economy and avoidance of isolating potentially unstable imine intermediates.[1][4]

This document will detail the mechanistic underpinnings, a step-by-step experimental protocol, purification, characterization, and safety considerations for the synthesis of this compound via this pathway.

The Synthetic Pathway: Reductive Amination

The chosen pathway proceeds in two main stages within a single reaction vessel: (1) the formation of an imine from cycloheptanecarboxaldehyde and ammonia, and (2) the immediate reduction of this imine to cycloheptylmethanamine, followed by its isolation as a stable hydrochloride salt.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cycloheptanecarboxaldehyde. This forms a hemiaminal intermediate, which subsequently loses a molecule of water to yield a C=N double bond, characteristic of an imine.[2][5] The equilibrium of this first stage is typically driven forward by the removal of water or by proceeding directly to the irreversible reduction step.

For the reduction, a mild hydride reducing agent is required. While various reagents exist, Sodium Borohydride (NaBH₄) is an excellent choice for this transformation due to several factors:

-

Selectivity: It is potent enough to reduce the imine but generally does not reduce the starting aldehyde under neutral or basic conditions, minimizing side reactions.[3]

-

Safety and Cost: It is significantly safer to handle and more cost-effective than more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which would also require strictly anhydrous conditions.[5]

-

Compatibility: It is compatible with protic solvents like methanol or ethanol, which are ideal for dissolving the reactants and the ammonia source.

The reaction is typically performed at a slightly acidic to neutral pH to facilitate imine formation without excessively hydrolyzing it or deactivating the reducing agent.[5] Upon completion of the reduction, the resulting free amine is a basic, often oily substance. Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid. This step is crucial as the salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the volatile free amine.[6][7]

Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Cycloheptanecarboxaldehyde | 126.20 | 10.0 g (10.6 mL) | 0.0792 | Starting material |

| Ammonium Chloride (NH₄Cl) | 53.49 | 8.47 g | 0.158 | Ammonia source (2.0 eq) |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.50 g | 0.119 | Reducing agent (1.5 eq) |

| Methanol (MeOH) | 32.04 | 150 mL | - | Reaction solvent |

| Sodium Hydroxide (NaOH) | 40.00 | ~3.2 g | ~0.08 | For workup (as 5M aq. solution) |

| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | Extraction solvent |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For salt formation (or 2M in Et₂O) |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxaldehyde (10.0 g, 0.0792 mol) and ammonium chloride (8.47 g, 0.158 mol) in methanol (150 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Cautiously add sodium borohydride (4.50 g, 0.119 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and avoid naked flames.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Quenching and Solvent Removal: Cool the reaction mixture in an ice bath again. Slowly add 50 mL of deionized water to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

-

Extraction: To the remaining aqueous slurry, add 50 mL of 5M sodium hydroxide solution to basify the mixture (pH > 12) and liberate the free amine. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh diethyl ether.

-

Salt Formation: Cool the dried ether solution in an ice bath. Slowly add 2M HCl in diethyl ether dropwise while stirring until no further precipitation is observed. Alternatively, bubble HCl gas through the solution.[8]

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the solid under vacuum to yield this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis protocol.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the cycloheptyl and methylamine protons and carbons.

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the ammonium salt (~3000-2800 cm⁻¹) and C-H stretching bands.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free amine (C₈H₁₇N).

Safety and Handling

-

Cycloheptanecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.

-

Methanol: Toxic and flammable. Avoid inhalation and skin contact.

-

Diethyl Ether: Extremely flammable and volatile. Work in a fume hood away from ignition sources.

-

Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the procedure.

Conclusion

The synthesis of this compound via one-pot reductive amination of cycloheptanecarboxaldehyde is an efficient, reliable, and scalable method. It employs readily available and cost-effective reagents and follows a well-established reaction mechanism. The protocol outlined provides a clear pathway for researchers to obtain this valuable synthetic building block as a stable, easy-to-handle hydrochloride salt, suitable for further application in drug discovery and chemical development.

References

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p929]

- Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [URL: https://en.wikipedia.

- CN106631824B. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents. [URL: https://patents.google.

- US3847985A. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents. [URL: https://patents.google.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [URL: https://www.chemistrysteps.

- Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [URL: https://www.researchgate.

- CN106631827B. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents. [URL: https://patents.google.

- EP0781750A2. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents. [URL: https://patents.google.

- Sciproducts.com. (n.d.). Synthesis of N-methyl-2-[1-(4-chlorophenyl)cyclobutyl]-1-methylethylamine hydrochloride. [URL: https://sciproducts.com/synthesis-of-n-methyl-2-1-4-chlorophenyl-cyclobutyl-1-methylethylamine-hydrochloride-cas-55779-11-8-s001420]

- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1097–1101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3169421/]

- Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0347]

Sources

- 1. gctlc.org [gctlc.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

Cycloheptylmethanamine Hydrochloride IUPAC name

An In-Depth Technical Guide to (Cycloheptylmethyl)amine Hydrochloride

Executive Summary

(Cycloheptylmethyl)amine Hydrochloride, a key chemical intermediate, serves as a fundamental building block in advanced organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delineates the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methodologies. By integrating established scientific principles with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization, analysis, and handling of this versatile compound.

Nomenclature and Chemical Identification

The precise identification of a chemical entity is paramount for regulatory compliance, scientific literature, and unambiguous communication. The nomenclature for this compound follows the systematic guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

-

IUPAC Name: cycloheptylmethanamine;hydrochloride

-

Common Synonyms: Cycloheptylmethanamine hydrochloride[1]

-

CAS Number: 177352-26-0[1]

-

Molecular Formula: C₈H₁₈ClN

-

InChI Key: A unique, non-proprietary identifier will be generated based on the structure.

Physicochemical Properties

The physical and chemical properties of (Cycloheptylmethyl)amine Hydrochloride dictate its behavior in various solvents and reaction conditions, influencing its storage, handling, and application.

| Property | Value | Source |

| Molecular Weight | 163.69 g/mol | Calculated |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in water, methanol. | General knowledge for amine hydrochlorides |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1][2] | [1][2] |

Synthesis and Manufacturing

The synthesis of (Cycloheptylmethyl)amine Hydrochloride is typically achieved through a multi-step process that begins with a readily available cycloheptane derivative. The general strategy involves the formation of the primary amine followed by its conversion to the hydrochloride salt to improve stability and handling. A common and scalable route is the reduction of cycloheptanecarbonitrile.

Rationale for Synthetic Strategy

The reduction of a nitrile is a robust and high-yielding method for the synthesis of primary amines. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. The subsequent conversion to the hydrochloride salt is a standard procedure for amine-containing compounds. It transforms the often-oily, air-sensitive free amine into a stable, crystalline solid that is easier to purify, weigh, and store. The use of ethereal hydrogen chloride or HCl gas in a non-protic solvent like diethyl ether or ethyl acetate ensures a clean precipitation of the salt.[3]

Experimental Protocol: Synthesis via Nitrile Reduction

Step 1: Reduction of Cycloheptanecarbonitrile to (Cycloheptylmethyl)amine

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a dropping funnel.

-

In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Dissolve cycloheptanecarbonitrile in anhydrous Et₂O or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the reactive reducing agent and generating a granular precipitate that is easy to filter.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with Et₂O or THF.

-

Combine the filtrate and washes, dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (cycloheptylmethyl)amine, often as a clear oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (cycloheptylmethyl)amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.[4]

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in Et₂O dropwise with vigorous stirring.[3]

-

The hydrochloride salt will precipitate as a white solid. Continue the addition until no further precipitation is observed.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to yield pure (cycloheptylmethyl)amine hydrochloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Cycloheptylmethyl)amine HCl.

Analytical Characterization

To ensure the identity, purity, and quality of (Cycloheptylmethyl)amine Hydrochloride, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the chemical structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components in a mixture. For amine hydrochlorides, a reversed-phase method is typically effective.

-

Principle of a Self-Validating Protocol: The choice of a C18 (octadecylsilane) column provides a non-polar stationary phase that retains the cycloheptyl moiety.[5] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, elutes the compound.[5][6] The buffer's pH is kept acidic to ensure the amine remains protonated, leading to sharp, symmetrical peaks. UV detection is suitable as the compound, while lacking a strong chromophore, will absorb at low wavelengths (~210 nm).

Experimental Protocol: Purity Analysis by RP-HPLC

-

Standard Preparation: Accurately weigh approximately 10 mg of the (Cycloheptylmethyl)amine Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration (1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.[5]

-

Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. An isocratic elution with a ratio of 40:60 (Acetonitrile:Aqueous TFA) is a good starting point.

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25 °C (Ambient).

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.[7]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

System Suitability: Before sample analysis, perform multiple injections of the standard solution to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).

-

Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: General workflow for purity analysis by HPLC.

Applications in Research and Drug Development

(Cycloheptylmethyl)amine Hydrochloride is primarily utilized as a chemical intermediate in research and development settings.[1][2] The cycloheptyl group is a lipophilic moiety that can be incorporated into larger molecules to modulate their pharmacological properties, such as receptor binding, metabolic stability, and membrane permeability. Its role as a building block is critical in the synthesis of novel compounds for screening in drug discovery programs. For instance, similar cycloalkylamine structures are integral parts of various biologically active agents.[8]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The information provided in the Safety Data Sheet (SDS) is the primary source for handling and emergency procedures.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area and avoid breathing dust or fumes.[2] Keep away from sources of ignition.[1][2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from incompatible substances.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]

-

Ingestion: If swallowed, wash out the mouth with copious amounts of water. Do NOT induce vomiting.[1][9]

-

Conclusion

(Cycloheptylmethyl)amine Hydrochloride is a valuable synthetic intermediate characterized by its cycloheptyl moiety. This guide has provided the foundational technical knowledge required for its use, covering its IUPAC nomenclature, physicochemical characteristics, a detailed and scalable synthesis protocol, and a robust analytical method for quality control. Proper understanding and implementation of the described synthesis, analysis, and safety procedures will enable researchers to effectively and safely utilize this compound in the development of novel chemical entities.

References

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- Combi-Blocks, Inc. (2023). QN-7950 - Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50988531, (Cyclobutylmethyl)(methyl)amine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21707944, 1-Cyclobutylmethanamine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18784136, Cyclopentylmethanamine hydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86263195, Cyclobutyl(furan-2-yl)methanamine hydrochloride.

- Fisher Scientific. (2025). Safety Data Sheet.

- Apollo Scientific. (2022). 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride Safety Data Sheet.

- Sigma-Aldrich Inc. (2025). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42944925, Cyclopentyl(4-fluorophenyl)methanamine hydrochloride.

- Jończyk, A. (n.d.). High performance liquid chromatography (RP) was applied to determination of cyclizine hydrochloride, caffeine, and ergotamine tartrate in tablets. Polish Pharmaceutical Society.[5]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60820353, Cyclohexyl(cyclopentyl)methanamine.

- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2004). HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid. PubMed.[6]

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Burrows, G. W., & Alliger, C. L. (1983). High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations. Journal of Pharmaceutical Sciences, 72(10), 1212-3.[19]

- Al-Hadedi, A. A. M., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Tuani, Y., Amo-Koi, S., Mingle, D., Gordon, A., & Asor, A. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6. IISTE.org.[7]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. aksci.com [aksci.com]

- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iiste.org [iiste.org]

- 8. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Cycloheptylmethanamine Hydrochloride

This guide provides an in-depth exploration of the solubility characteristics of Cycloheptylmethanamine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound, detailed methodologies for its empirical determination, and insights into the interpretation of solubility data.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility is a critical physicochemical parameter in the field of drug discovery and development. For a compound like this compound, which belongs to the class of amine hydrochlorides, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. Amine hydrochlorides are ionic salts formed from the reaction of a basic amine with hydrochloric acid. This conversion to a salt form is a common strategy employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt of an amine is generally a polar, ionic compound, which suggests a higher affinity for polar protic solvents.[3]

This guide will provide a robust framework for approaching the solubility determination of this compound, enabling researchers to generate reliable and reproducible data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a salt, it exists in an ionized state in solution, dissociating into the cycloheptylmethanaminium cation and the chloride anion.

Key Influencing Factors:

-

Polarity: this compound is a polar molecule due to its ionic nature. Consequently, it is expected to exhibit higher solubility in polar solvents such as water, methanol, and ethanol.[3] These solvents can effectively solvate the ions through ion-dipole interactions and hydrogen bonding.[3]

-

Solvent Properties:

-

Protic vs. Aprotic Solvents: Polar protic solvents, which can act as hydrogen bond donors, are particularly effective at solvating both the cation and the anion. In contrast, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the ions.[3]

-

Dielectric Constant: Solvents with a high dielectric constant are better able to shield the electrostatic interactions between the ions, favoring dissolution.

-

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] However, the extent of this temperature dependence can vary significantly with the solvent system.

-